molecular formula C8H10ClN B1319198 (4-(Chloromethyl)phenyl)methanamine CAS No. 771579-40-9

(4-(Chloromethyl)phenyl)methanamine

Cat. No.: B1319198
CAS No.: 771579-40-9
M. Wt: 155.62 g/mol
InChI Key: HTRVZYIRGNFKCB-UHFFFAOYSA-N
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Description

(4-(Chloromethyl)phenyl)methanamine is an organic compound with the molecular formula C8H10ClN It is a derivative of benzylamine, where a chlorine atom is substituted at the para position of the benzyl ring

Scientific Research Applications

(4-(Chloromethyl)phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“(4-(Chloromethyl)phenyl)methanamine” is corrosive . The hazard statements are H302 and H314 , which mean it is harmful if swallowed and causes severe skin burns and eye damage. The precautionary statements are P280, P305+P351+P338, and P310 , which advise wearing protective gloves/clothing/eye protection/face protection, rinsing cautiously with water if it gets in the eyes, and immediately calling a poison center or doctor if you feel unwell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Chloromethyl)phenyl)methanamine typically involves the chloromethylation of benzylamine. One common method is the reaction of benzylamine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the para position of the benzyl ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: (4-(Chloromethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding benzylamine derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted benzylamines.
  • Oxidation reactions produce imines or nitriles.
  • Reduction reactions result in benzylamine derivatives.

Mechanism of Action

The mechanism of action of (4-(Chloromethyl)phenyl)methanamine involves its interaction with various molecular targets. The chloromethyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful as a biochemical probe to study enzyme activities and protein functions. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Benzylamine: Lacks the chloromethyl group, making it less reactive.

    (4-Methylphenyl)methanamine: Substitutes a methyl group instead of a chloromethyl group, altering its reactivity and applications.

    (4-Bromomethyl)phenyl)methanamine: Contains a bromine atom, which is less reactive than chlorine but can still participate in substitution reactions.

Uniqueness: (4-(Chloromethyl)phenyl)methanamine is unique due to its highly reactive chloromethyl group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

IUPAC Name

[4-(chloromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRVZYIRGNFKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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